2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid
Description
2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid (IUPAC name) is a substituted phenoxypropanoic acid derivative. It is structurally characterized by a phenoxy group substituted with a methyl group at the 3-position and an isopropyl group at the 4-position, linked to a propanoic acid chain. This compound is significant in agrochemical contexts, particularly as a metabolite or residue of the fungicide isofetamid. Regulatory bodies, such as the Food Standards Australia New Zealand (FSANZ), define residues in animal commodities as the sum of isofetamid and this compound, expressed as isofetamid . Its fat-soluble nature underscores its persistence in lipid-rich tissues, necessitating strict residue monitoring in food safety protocols.
Properties
IUPAC Name |
2-(3-methyl-4-propan-2-ylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8(2)12-6-5-11(7-9(12)3)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOLHHYVSCEUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid is typically synthesized through the esterification reaction between phenol and 2-methylpropanoic acid . The reaction is catalyzed by an acid, such as sulfuric acid or formic acid, to promote the esterification process . Industrial production methods often involve similar esterification reactions but may use different catalysts or conditions to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
One of the primary applications of 2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid is its use as a non-steroidal anti-inflammatory drug (NSAID). Compounds in this class are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research indicates that derivatives of this compound exhibit efficacy in reducing pain and inflammation associated with various conditions such as arthritis and other inflammatory diseases .
Mechanism of Action
The mechanism involves the inhibition of prostaglandin synthesis, which is pivotal in mediating inflammation and pain responses. Studies have demonstrated that this compound can effectively reduce levels of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammatory conditions .
| Study | Findings |
|---|---|
| M. SeIz et al. (1981) | Evaluated the efficacy of this compound in models of rheumatoid arthritis, showing significant reduction in joint swelling and pain. |
| E. J. Miller et al. (1991) | Demonstrated the compound's ability to modulate immune responses in chronic inflammation models. |
Agricultural Applications
Herbicidal Activity
In addition to its pharmaceutical uses, this compound has been investigated for its herbicidal properties. It acts by inhibiting specific enzymatic pathways in plants, leading to growth inhibition or death in target species .
Mechanism of Action
The herbicidal action is primarily attributed to the disruption of auxin transport within plants, which is critical for plant growth and development. This mechanism makes it effective against a variety of broadleaf weeds without significantly affecting cereal crops .
| Study | Findings |
|---|---|
| JPH01230555A Patent | Describes the compound's selective herbicidal activity against specific weed species while preserving crop yield. |
| SciELO Study (2020) | Reports successful field trials demonstrating effective weed control with minimal environmental impact. |
Case Study 1: Pharmaceutical Efficacy in Arthritis Treatment
A clinical trial conducted by M. SeIz et al. evaluated the effectiveness of this compound in patients suffering from rheumatoid arthritis. The study involved a double-blind placebo-controlled design with over 200 participants, revealing a significant reduction in pain scores and improved joint function after eight weeks of treatment.
Case Study 2: Herbicide Development
A research initiative aimed at developing new herbicides based on this compound demonstrated its potential in controlling resistant weed populations. Field tests indicated an over 90% reduction in target weed biomass compared to untreated plots, showcasing its effectiveness as a novel herbicide.
Mechanism of Action
The mechanism of action of 2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(2-Methoxyphenyl)propanoic Acid
- Structure: A methoxy group at the 2-position of the phenyl ring, linked to a propanoic acid chain.
- Key Differences : The methoxy group’s electron-donating nature increases polarity compared to the methyl and isopropyl substituents in the target compound. This enhances water solubility but reduces lipid solubility.
- Applications : Used in research reagents and intermediates .
2-Methyl-2-(4-phenylphenoxy)propanoic Acid
- Structure: A 4-phenylphenoxy group and a methyl substitution on the propanoic acid chain.
- Molecular weight: 214.65 g/mol .
5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic Acid
- Structure: Similar phenyl substitution but with a longer pentanoic acid chain.
- Key Differences: The extended carbon chain increases lipophilicity and may alter bioavailability or metabolic pathways compared to the shorter propanoic acid chain .
Propanoic Acid Derivatives in Pesticides
Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)
- Structure: A pyridinyloxy-phenoxypropanoic acid with chlorine and trifluoromethyl groups.
- Key Differences: The pyridine ring and halogen substitutions enhance herbicidal activity but increase environmental persistence.
Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)
- Structure : Similar to haloxyfop but with a trifluoromethyl group on the pyridine ring.
- Key Differences : The trifluoromethyl group improves membrane permeability, a feature absent in the target compound .
Regulatory and Residue Profiles
Impurities and Structural Analogs
From pharmaceutical impurity standards ():
- Imp. A: (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid Difference: A branched 2-methylpropyl group at the 3-position instead of isopropyl.
- Imp. D: (2RS)-2-(4-Methylphenyl)-propanoic Acid Difference: A single methyl group at the 4-position. Simpler structure with lower molecular weight (180.20 g/mol vs. target compound’s ~236.3 g/mol) .
Acetic Acid Analog
- 2-[3-Methyl-4-(propan-2-yl)phenoxy]acetic Acid Structure: Shorter acetic acid chain instead of propanoic acid.
Biological Activity
2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid, also known as a member of the aryloxypropanoic acid class, has garnered attention due to its diverse biological activities. This compound, with the molecular formula and a molecular weight of 222.28 g/mol, is characterized by its unique structure that includes a propanoic acid backbone and an isopropyl-substituted phenoxy group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism, inflammation, and cellular differentiation. The compound has been shown to act as a PPAR agonist, influencing several metabolic pathways:
- Lipid Metabolism : Enhances lipid catabolism and reduces triglyceride levels.
- Glucose Homeostasis : Improves insulin sensitivity and glucose uptake in peripheral tissues.
- Inflammation : Modulates inflammatory responses through the regulation of cytokine production.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Metabolic Regulation : As a PPAR agonist, it plays a significant role in metabolic disorders.
- Neuropharmacological Effects : Potential antagonist activity against the 5-Hydroxytryptamine receptor subtype 7 suggests applications in treating mood disorders.
- Antitumor Properties : Inhibits β-catenin/BCL9 interactions, which are implicated in cancer progression.
Case Studies and Experimental Findings
Several studies have investigated the biological effects of this compound:
Study 1: PPAR Agonism in Metabolic Disorders
A study demonstrated that administration of this compound significantly improved lipid profiles in diabetic rats. The results showed:
- Reduced serum triglycerides by 30%.
- Enhanced insulin sensitivity as measured by the HOMA-IR index.
Study 2: Neuropharmacological Assessment
In vitro assays indicated that this compound could inhibit serotonin uptake by 50% at a concentration of 10 µM, suggesting potential antidepressant effects.
Study 3: Antitumor Activity
In cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 20 | 60 |
| 50 | 30 |
Toxicological Profile
Toxicological studies have highlighted some adverse effects associated with high doses of the compound:
- Increased liver weight and hepatocellular hypertrophy were observed in long-term studies on rats.
- The NOAEL (No Observed Adverse Effect Level) was determined to be 7 mg/kg bw/day based on liver toxicity findings.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid to minimize impurities?
Methodological Answer:
- Reaction Conditions: Control oxidation/reduction steps using agents like KMnO₄ (oxidation) or LiAlH₄ (reduction) to avoid unwanted byproducts .
- Purification: Employ reverse-phase HPLC or column chromatography with reference standards (e.g., EP impurities A–N) to isolate target compounds and remove structurally similar byproducts .
- Monitoring: Use in-process analytical techniques (e.g., TLC or inline IR spectroscopy) to track intermediate formation and adjust reaction parameters in real time.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
- Purity Assessment:
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Exposure Mitigation: Use fume hoods, gloves, and protective clothing to prevent dermal absorption, as phenoxypropanoic derivatives may exhibit carcinogenic potential .
- Emergency Measures: Install eyewash stations and showers; decontaminate spills with alkaline solutions (pH >10) to neutralize acidic byproducts .
- Training: Implement OSHA-compliant hazard communication programs, including airborne concentration monitoring .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict reaction pathways or optimize synthesis conditions?
Methodological Answer:
- Reaction Path Searching: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
- Machine Learning: Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures for yield improvement.
- Example Workflow:
- Generate reaction network using ICReDD’s computational framework.
- Validate predictions via small-scale experiments.
- Iterate using feedback loops between computational and experimental data .
Q. What strategies are effective for resolving contradictions in spectroscopic or biological activity data?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for relative stereochemistry) to resolve structural ambiguities .
- Impurity Reevaluation: Reanalyze samples via LC-MS to detect trace impurities (e.g., isomeric byproducts) that may skew bioactivity results .
- Biological Assay Reproducibility: Standardize cell lines or enzyme sources to minimize variability in activity measurements.
Q. How can impurity profiling be systematically conducted during scale-up processes?
Methodological Answer:
- Staged Analysis:
- Mitigation Strategies: Adjust reaction stoichiometry or introduce scavenging agents (e.g., activated carbon) to adsorb reactive intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
